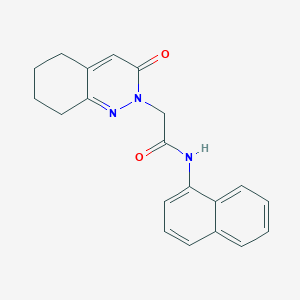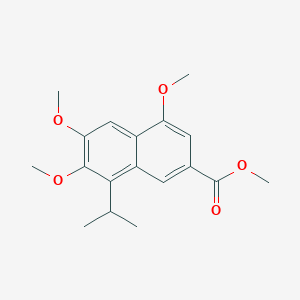
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester” is a chemical compound with the molecular formula C18H22O5 . It is produced by several manufacturers for various applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H22O5 . This indicates that it contains 18 carbon atoms, 22 hydrogen atoms, and 5 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by various factors, including the specific synthesis process used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.36400 . It has a density of 1.122g/cm3 and a boiling point of 446.1ºC at 760 mmHg . The melting point is not available . The flash point is 195.5ºC .Wissenschaftliche Forschungsanwendungen
Crystal Packing Studies
Research on naphthalene derivatives, including carboxylic acids and esters, has explored their crystal packing patterns. A study by Mondal et al. (2008) investigated several naphthalene-attached carboxylic acids and esters, revealing different packing patterns influenced by intermolecular interactions such as C–H⋯O and C–H⋯π hydrogen bonds. These findings are crucial for understanding the solid-state properties and potential applications of these compounds in material science (Mondal, Karmakar, Singh, & Baruah, 2008).
Synthesis of Naphthalene Derivatives
Another area of interest is the synthesis of naphthalene derivatives. Dozen (1972) reported on the synthesis of all isomers of naphthalenetricarboxylic acids, showcasing the versatility of naphthalene cores for chemical modifications. This work contributes to the broader understanding of synthesizing complex naphthalene-based structures for various applications, from materials science to pharmaceuticals (Dozen, 1972).
Liquid Crystalline Properties
The liquid crystalline properties of naphthalene derivatives have been studied to develop new materials with specific optical and electronic properties. Thaker et al. (2012) synthesized and characterized new mesogenic series containing a naphthalene ring system, providing insights into the design of materials for displays and optical devices. Their work highlights the impact of naphthalene derivatives on advancing liquid crystal technology (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).
Contribution to Secondary Organic Aerosol
Naphthalene and its derivatives have also been studied for their environmental impact. Huang et al. (2019) explored the contribution of naphthalene and methylnaphthalene to secondary organic aerosol during haze events in Beijing, indicating the environmental and health implications of these compounds in urban air quality. This research underscores the significance of understanding the atmospheric chemistry of naphthalene derivatives (Huang, Liu, Shao, Li, Chen, Zheng, Wu, Liu, Wu, Hu, Li, Lu, Wang, Liu, Zheng, & Zhu, 2019).
Fluorinated Naphthoic Acids
Finally, Tagat et al. (2002) and Luca et al. (1986) focused on the synthesis and electrochemical properties of fluorinated naphthoic acids, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science. These studies demonstrate the ongoing interest in functionalizing naphthalene derivatives to explore their chemical and physical properties (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002), (Luca, Giomini, & Rampazzo, 1986).
Eigenschaften
IUPAC Name |
methyl 4,6,7-trimethoxy-8-propan-2-ylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-10(2)16-13-7-11(18(19)23-6)8-14(20-3)12(13)9-15(21-4)17(16)22-5/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMRVNEXXLECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)
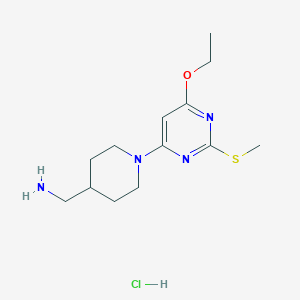
![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)
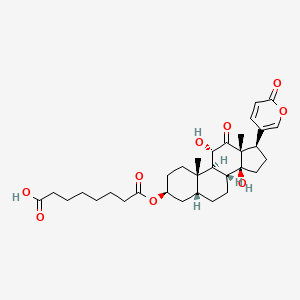
![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)
![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)
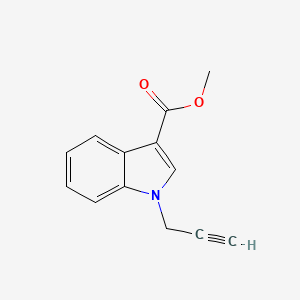
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)

